molecular formula C₇¹³C₃H₉N₃O₂ B1147427 1-Benzylideneaminohydantoin-13C3 CAS No. 1331666-40-0

1-Benzylideneaminohydantoin-13C3

Cat. No.: B1147427
CAS No.: 1331666-40-0
M. Wt: 206.18
InChI Key:
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Description

1-Benzylideneaminohydantoin-13C3 (1-BAMH-13C3) is an organic compound that belongs to the class of benzylideneaminohydantoin derivatives. It is a synthetic compound and is used in various scientific research applications. It is a stable crystalline solid with a melting point of 140-145°C. In recent years, 1-BAMH-13C3 has been studied for its potential applications in the fields of chemical synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel synthesis route for double-labeled 13C, 15N3-nitrofurantoin , starting from 13C, 15N3-semicarbazide to form 1-benzylideneaminohydantoin, demonstrates a process with mild reaction conditions leading to high yields and isotope abundances, indicating the utility of such compounds in labeling and tracing studies in pharmaceutical research (Zhang Zhang, 2012).

Quantum Chemical Studies

  • Investigations on the structural, spectroscopic, and thermodynamic properties of benzylideneamino-related compounds reveal their potential as nonlinear optical materials, highlighting the significance of such studies in understanding the electronic properties and reactivity of these molecules (H. Medetalibeyoğlu & H. Yüksek, 2021).

Biological Activities

  • Synthesis and molecular docking studies of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives highlight their potential as new carbonic anhydrase inhibitors, providing insights into the design of novel therapeutic agents (T. A. Fattah et al., 2018).
  • The antibacterial activity of Schiff bases derived from isatins, including benzylideneamino-hydantoin derivatives, against various bacterial strains, underlines the importance of structural modifications in enhancing the bioactivity of pharmaceutical compounds (K. Tehrani et al., 2016).

Analytical Applications

  • A study describes the development of a chemiluminescent ELISA for the detection of the nitrofurantoin metabolite 1-amino-hydantoin in fish and honey, illustrating the role of benzylideneaminohydantoin derivatives in enhancing food safety and regulatory compliance (Quan Wang et al., 2014).

Properties

IUPAC Name

1-[(E)-benzylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+/i7+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVLAELZNUZRPV-OSWPLBNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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